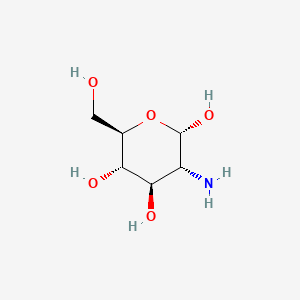

alpha-Glucosamine, D-

Description

Significance in Glycobiology and Cellular Homeostasis

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. D-alpha-Glucosamine is a cornerstone of this field as it is a fundamental building block for glycosaminoglycans (GAGs) and proteoglycans, which are major components of the extracellular matrix and connective tissues. mdpi.com For instance, it is a key component of chitin (B13524), a polymer found in the exoskeletons of crustaceans and insects, and in the cell walls of fungi. acs.org

In the context of cellular homeostasis, D-alpha-Glucosamine plays a multifaceted role. It is involved in the post-translational modification of proteins through O-GlcNAcylation, a process that regulates the function of numerous intracellular proteins and is implicated in cellular stress responses. nih.gov Research suggests that glucosamine (B1671600) can influence cellular processes such as proliferation, autophagy, and the generation of reactive oxygen species (ROS). nih.gov Studies have shown that glucosamine can modulate inflammatory pathways, potentially by inhibiting factors like nuclear factor kappa B (NF-κB). drugbank.com

Furthermore, D-alpha-Glucosamine is integral to the synthesis of glycoproteins and glycolipids, which are essential for cell-cell recognition, signaling, and maintaining the structural integrity of cell membranes. ncats.io Its derivative, N-acetyl-d-glucosamine (GlcNAc), is a major component of complex carbohydrates found in N- and O-glycans. ncats.io

Historical Context of D-alpha-Glucosamine Research

The journey of D-alpha-Glucosamine research began in the late 19th century. In 1876, the German physician and chemist Georg Ledderhose first isolated glucosamine from chitin derived from cartilage, naming it "glycosamin". acs.org This discovery laid the groundwork for future investigations into its chemical nature and biological importance.

A significant milestone in the understanding of this compound was its chemical synthesis, first reported in 1902 by the Nobel laureate Emil Fischer and his student Hermann Leuchs. acs.org This achievement was crucial for enabling more detailed studies of its structure and reactivity.

Over the decades, research has expanded to elucidate the metabolic pathways involving glucosamine, such as the hexosamine biosynthesis pathway. wikipedia.org More recent research has focused on its role in complex biological processes, including its anti-inflammatory effects and its potential to modulate cellular signaling pathways. mdpi.comdrugbank.com The development of advanced analytical techniques, such as high-resolution rotational spectroscopy, has allowed for a more detailed understanding of the conformational landscape of D-alpha-Glucosamine and its derivatives. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-UKFBFLRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6490-70-6 | |

| Record name | alpha-Glucosamine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-GLUCOSAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BL0640UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and De Novo Pathway of D Alpha Glucosamine Derivatives

The Hexosamine Biosynthetic Pathway (HBP) Initiation

The initiation of the HBP is a critical regulatory step, dictating the flux of glucose into this pathway and away from glycolysis.

The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate (B1210287) and L-glutamine to D-glucosamine-6-phosphate and glutamate. nih.govresearchgate.netebi.ac.uk This irreversible reaction is catalyzed by the enzyme L-Glutamine:D-fructose-6-phosphate amidotransferase (GFAT). nih.govebi.ac.uk GFAT acts as a crucial sensor of cellular nutrient status, as its activity is dependent on the availability of both glucose (in the form of fructose-6-phosphate) and glutamine. nih.gov The enzyme transfers the amide group from glutamine to fructose-6-phosphate, initiating the synthesis of hexosamines. nih.govresearchgate.net The product of this reaction, D-glucosamine-6-phosphate, is the biochemical precursor for all nitrogen-containing sugars in humans. wikipedia.org

The activity of GFAT is subject to feedback inhibition by the end product of the HBP, UDP-N-acetylglucosamine (UDP-GlcNAc), which helps to regulate the pathway's flux. researchgate.net Studies have shown that increased concentrations of glucose and glutamine can lead to enhanced GFAT activity and a subsequent increase in the synthesis of glucosamine-6-phosphate and its downstream products. nih.gov

The HBP is intrinsically linked to glucose metabolism through its utilization of the glycolytic intermediate, fructose-6-phosphate. nih.govresearchgate.net Typically, a small percentage (estimated between 2-5%) of the fructose-6-phosphate from the glycolytic pathway is shunted into the HBP, while the majority continues through glycolysis to generate ATP. researchgate.net This diversion represents a key metabolic branch point. The availability of fructose-6-phosphate directly influences the rate of the HBP, making glucose metabolism a primary determinant of hexosamine biosynthesis. frontiersin.org This connection allows the cell to coordinate the synthesis of complex macromolecules with its energy status.

Formation of Activated D-Glucosamine Nucleotide Sugars

Once D-glucosamine-6-phosphate is synthesized, it undergoes a series of enzymatic reactions to form an activated nucleotide sugar, which serves as the donor substrate for glycosylation reactions.

The ultimate product of the de novo HBP is Uridine (B1682114) Diphosphate (B83284) N-acetyl-alpha-D-glucosamine (UDP-GlcNAc). wikipedia.orgnih.govresearchgate.net This high-energy sugar nucleotide is a fundamental building block for the synthesis of a wide array of complex biomolecules. nih.govfrontiersin.org The biosynthesis of UDP-GlcNAc requires inputs from glucose, glutamine, acetyl-CoA, and UTP, highlighting its role as a metabolic integrator. nih.govfrontiersin.org UDP-GlcNAc is the precursor for N-linked and O-linked glycosylation of proteins, as well as the synthesis of glycolipids and other glycans. researchgate.netnih.govresearchgate.net

The conversion of D-glucosamine-6-phosphate to UDP-GlcNAc involves three subsequent enzymatic steps:

Acetylation: Glucosamine-6-phosphate N-acetyltransferase (GNA1) catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of D-glucosamine-6-phosphate, forming N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P). nih.govresearchgate.net

Isomerization: Phosphoacetylglucosamine mutase (AGM1/PGM3) then converts GlcNAc-6-P to N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P) by transferring the phosphate (B84403) group from the 6th to the 1st carbon. researchgate.netresearchgate.net

Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAc-1-P with Uridine triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate. researchgate.netresearchgate.netebi.ac.uk

In addition to the de novo pathway, cells can utilize a salvage pathway to produce UDP-GlcNAc. nih.govresearchgate.net In this pathway, free N-acetylglucosamine (GlcNAc) can be phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-P, which then enters the main HBP to be converted to UDP-GlcNAc. researchgate.netnih.govconsensus.app This salvage mechanism allows cells to recycle GlcNAc from the breakdown of glycoproteins and other glycoconjugates.

Table 1: Key Enzymes in the Hexosamine Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| L-Glutamine:D-fructose-6-phosphate amidotransferase | GFAT | Catalyzes the first and rate-limiting step of the HBP, converting fructose-6-phosphate and glutamine to glucosamine-6-phosphate. |

| Glucosamine-6-phosphate N-acetyltransferase | GNA1 | Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. |

| Phosphoacetylglucosamine mutase | AGM1/PGM3 | Isomerizes N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/AGX1 | Activates N-acetylglucosamine-1-phosphate with UTP to form UDP-GlcNAc. |

| N-acetylglucosamine kinase | NAGK | Phosphorylates N-acetylglucosamine in the salvage pathway to produce N-acetylglucosamine-6-phosphate. |

Biosynthesis of Specific D-Glucosamine-Containing Biomolecules

UDP-GlcNAc serves as the universal donor substrate for the addition of GlcNAc residues to a variety of macromolecules by glycosyltransferases. This is a critical step in the biosynthesis of numerous important biomolecules.

D-glucosamine, in the form of its N-acetylated derivative, is a fundamental component of several classes of biomolecules essential for cellular structure and function. The activated form, UDP-GlcNAc, is the direct precursor for the enzymatic synthesis of these complex structures.

Key D-glucosamine-containing biomolecules include:

Glycosaminoglycans (GAGs) and Proteoglycans: UDP-GlcNAc is a precursor for the synthesis of repeating disaccharide units that form glycosaminoglycans such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. These GAGs are often attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and play crucial roles in cell signaling and tissue structure.

Glycolipids: UDP-GlcNAc is utilized in the Golgi apparatus for the stepwise addition of sugar residues to lipid molecules, forming complex glycolipids. These molecules are integral components of cell membranes and are involved in cell recognition and signaling.

N-linked and O-linked Glycoproteins: UDP-GlcNAc is essential for two major types of protein glycosylation. In N-linked glycosylation, a pre-assembled oligosaccharide containing GlcNAc is transferred to asparagine residues of nascent polypeptides in the endoplasmic reticulum. nih.gov In O-linked glycosylation, single GlcNAc residues are added to serine or threonine residues of nuclear and cytoplasmic proteins, a process that is dynamic and plays a regulatory role similar to phosphorylation. researchgate.netnih.gov

Chitin (B13524): In fungi and arthropods, UDP-GlcNAc is the direct precursor for the synthesis of chitin, a long-chain polymer of N-acetylglucosamine that forms a primary component of their cell walls and exoskeletons, respectively. wikipedia.orgresearchgate.netacs.org

Pathways Leading to Lipid A Disaccharide in Bacterial Systems

In Gram-negative bacteria, the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is a critical process that begins with the sugar nucleotide UDP-N-acetylglucosamine (UDP-GlcNAc), a derivative of D-glucosamine. uni-konstanz.denih.gov The canonical pathway, often referred to as the Raetz pathway, involves a series of nine enzymatic steps to produce Kdo2-Lipid A, the minimal LPS structure required for the viability of most Gram-negative bacteria like Escherichia coli. uni-konstanz.deyoutube.com

The pathway initiates in the cytoplasm with the acylation of UDP-GlcNAc. The enzyme LpxA, a UDP-GlcNAc acyltransferase, catalyzes the transfer of an R-3-hydroxymyristoyl chain from an acyl carrier protein (ACP) to the 3-OH group of the glucosamine (B1671600) moiety on UDP-GlcNAc. uu.nl This initial step is thermodynamically reversible. uu.nl The first committed and irreversible step is the subsequent reaction, catalyzed by the zinc-dependent metalloenzyme LpxC, which removes the acetyl group from the nitrogen at the 2-position of the glucosamine. uni-konstanz.deuu.nl Following this deacetylation, the enzyme LpxD facilitates the N-acylation by adding a second R-3-hydroxymyristoyl chain, resulting in the formation of UDP-2,3-diacyl-glucosamine. uni-konstanz.de

The subsequent steps occur at the cytoplasmic membrane. The pyrophosphate bond of UDP-2,3-diacyl-glucosamine is cleaved by the hydrolase LpxH, yielding 2,3-diacyl-glucosamine 1-phosphate (also known as Lipid X) and UMP. uni-konstanz.deyoutube.com Next, the enzyme LpxB, a disaccharide synthase, catalyzes the condensation of one molecule of UDP-2,3-diacyl-glucosamine with one molecule of Lipid X to form the β-(1',6)-linked disaccharide backbone of Lipid A. uni-konstanz.de This disaccharide is then phosphorylated at the 4'-position by the kinase LpxK, using ATP as the phosphate donor, to produce Lipid IVA. uni-konstanz.de

Finally, the core oligosaccharide is attached. A bifunctional enzyme, KdtA, transfers two 3-deoxy-D-manno-octulosonic acid (Kdo) residues from CMP-Kdo to Lipid IVA. uni-konstanz.de The resulting Kdo2-Lipid IVA is further acylated by the late acyltransferases LpxL and LpxM, which add lauroyl and myristoyl chains, respectively, to complete the synthesis of the hexa-acylated Kdo2-Lipid A. uni-konstanz.de

While the glucosamine disaccharide is the classic backbone of Lipid A, some bacteria exhibit variations where one or both glucosamine units are replaced by 2,3-diamino-2,3-dideoxy-D-glucopyranose (GlcN3N), leading to lipid A molecules with four amide-linked acyl chains. wikipedia.orgresearchgate.net

| Enzyme | Function | Location |

|---|---|---|

| LpxA | Transfers R-3-hydroxymyristoyl chain to UDP-GlcNAc. | Cytoplasm |

| LpxC | Deacetylates UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. | Cytoplasm |

| LpxD | Transfers a second R-3-hydroxymyristoyl chain. | Cytoplasm |

| LpxH | Hydrolyzes UDP-2,3-diacylglucosamine to Lipid X and UMP. | Membrane |

| LpxB | Condenses Lipid X and UDP-2,3-diacylglucosamine to form a disaccharide. | Membrane |

| LpxK | Phosphorylates the 4'-position of the disaccharide. | Membrane |

| KdtA | Adds two Kdo sugar residues to Lipid IVA. | Membrane |

| LpxL | Adds a lauroyl (C12) secondary acyl chain. | Membrane |

| LpxM | Adds a myristoyl (C14) secondary acyl chain. | Membrane |

Contribution to Peptidoglycan Precursors via Carbasugar Nucleotides

The de novo biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall, relies on nucleotide-activated sugar precursors derived from D-alpha-Glucosamine. nih.govlibretexts.org The central precursor molecule in this pathway is UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov This pathway begins in the cytoplasm with the conversion of the glycolytic intermediate fructose-6-phosphate and glutamine into glucosamine-6-phosphate by the enzyme GlmS. libretexts.org Subsequently, a series of enzymatic reactions catalyzed by GlmM and the bifunctional GlmU convert glucosamine-6-phosphate into UDP-GlcNAc. nih.govlibretexts.org UDP-GlcNAc serves as a branch point, as it is also the starting material for Lipid A synthesis. nih.gov For peptidoglycan synthesis, UDP-GlcNAc is converted to UDP-N-acetylmuramic acid (UDP-MurNAc) by the enzymes MurA and MurB, which marks the first committed step of this pathway. nih.govnih.gov A pentapeptide chain is then sequentially added to UDP-MurNAc to form the complete monomer precursor, UDP-MurNAc-pentapeptide, also known as Park's nucleotide. nih.gov

The term "carbasugar nucleotides" refers to synthetic analogues of natural sugar nucleotides, where the endocyclic oxygen atom of the sugar ring is replaced by a methylene (B1212753) group. uu.nl These compounds, such as UDP-carba-GlcNAc, are not found in natural de novo biosynthetic pathways. nih.govresearchgate.net Instead, they are synthesized chemoenzymatically for research purposes. nih.gov Because of their structural similarity to natural sugar nucleotides, carbasugars can act as mimics that are resistant to enzymatic hydrolysis. uu.nl This property makes them valuable tools for studying the enzymes involved in glycan biosynthesis, such as glycosyltransferases. nih.govnih.gov Carbasugar analogues of UDP-GlcNAc are designed and synthesized to act as selective inhibitors of the enzymes that utilize UDP-GlcNAc as a substrate, thereby blocking the formation of essential polymers like peptidoglycan and offering a potential avenue for the development of novel antibiotics. uni-konstanz.denih.gov

Metabolic Transformations and Enzymatic Interconversions of D Alpha Glucosamine Metabolites

D-Glucosamine-6-phosphate Metabolism

D-Glucosamine-6-phosphate (GlcN-6P) is a key intermediate in the hexosamine biosynthetic pathway (HBP). hmdb.ca This pathway is responsible for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a crucial component for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.

Reversible Conversion to Beta-D-fructose 6-phosphate by Glucosamine-6-phosphate Deaminase (GNPDA1, GNPDA2)

A pivotal step in the metabolism of GlcN-6P is its reversible conversion to beta-D-fructose 6-phosphate (Fru-6P) and ammonium (B1175870), a reaction catalyzed by the allosteric enzyme glucosamine-6-phosphate deaminase (GNPDA). genecards.orguniprot.orgmdpi.com This reaction serves as a bridge between the hexosamine biosynthetic pathway and glycolysis. In mammals, two isoenzymes, GNPDA1 and GNPDA2, encoded by separate genes, carry out this function. mdpi.comgenecards.orguniprot.org Both GNPDA1 and GNPDA2 catalyze the same reversible conversion, playing a role in regulating the metabolic flux between UDP-GlcNAc and Fru-6P. uniprot.orguniprot.org

The deamination of GlcN-6P to Fru-6P is coupled with aldo-keto isomerization. uniprot.org Conversely, at high ammonium levels, the reverse reaction can occur, driving the amination and isomerization of Fru-6P to synthesize hexosamines and UDP-GlcNAc. uniprot.orguniprot.org This bidirectional capability allows the cell to fine-tune the metabolic fluctuations of cytosolic UDP-GlcNAc, which has implications for processes like hyaluronan synthesis during tissue remodeling. uniprot.org

Allosteric Regulation of GNPDA Activity by N-acetylglucosamine-6-phosphate

The activity of both GNPDA1 and GNPDA2 is allosterically regulated by N-acetylglucosamine-6-phosphate (GlcNAc-6P). uniprot.orguniprot.org GlcNAc-6P acts as an activator of the enzyme. uniprot.orgnih.gov In the case of human GNPDA1 (hGNPDA1), GlcNAc-6P exhibits a mixed allosteric effect, functioning as a V-type activator and a K-type inhibitor. nih.gov In the absence of GlcNAc-6P, the catalytic activity of the enzyme is significantly low, making GlcNAc-6P an essential activator. nih.gov This regulatory mechanism suggests that GNPDA1 plays a crucial role in maintaining appropriate levels of the UDP-GlcNAc pool, which is a donor for numerous cellular reactions. nih.gov

Catabolic and Anabolic Fates of N-Acetylglucosamine-6-phosphate

N-Acetylglucosamine-6-phosphate (GlcNAc-6P) stands at a metabolic crossroads, with both catabolic and anabolic fates.

Catabolic Pathway: For catabolism, GlcNAc-6P is deacetylated by N-acetylglucosamine-6-phosphate deacetylase (NagA) to produce glucosamine-6-phosphate (GlcN-6P) and acetate. researchgate.netwikipedia.org GlcN-6P can then be converted to fructose-6-phosphate (B1210287) by glucosamine-6-phosphate deaminase (NagB in bacteria), which then enters the glycolytic pathway to generate energy. wikipedia.orgnih.gov

Anabolic Pathway: In the anabolic direction, GlcNAc-6P is a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov This process involves the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P) by phosphoacetylglucosamine mutase. mdpi.com Subsequently, UDP-N-acetylglucosamine pyrophosphorylase catalyzes the reaction of GlcNAc-1P with UTP to form UDP-GlcNAc. mdpi.com UDP-GlcNAc is a vital building block for the synthesis of glycoproteins, proteoglycans, glycolipids, and other glycoconjugates. nih.gov

Interaction with Glycolytic Pathways

Due to its structural similarity to glucose, D-glucosamine and its metabolites can significantly interact with and influence glycolytic pathways.

D-Glucosamine as a Glucose Analog in Metabolic Contexts

D-glucosamine is an amino sugar derivative of glucose and is considered a glucose analog. spandidos-publications.comnih.gov Exogenously supplied glucosamine (B1671600) can be transported into cells via glucose transporters, particularly GLUT2. nih.govnih.gov Once inside the cell, it is phosphorylated by hexokinase to form glucosamine-6-phosphate, thereby entering the metabolic pathways. nih.gov

Competitive Inhibition of Glycolysis-Related Enzymes, such as Hexokinase II

D-glucosamine can act as a competitive inhibitor of key enzymes in the glycolytic pathway, most notably hexokinase II (HKII). spandidos-publications.comnih.gov Hexokinase is the first enzyme in glycolysis, responsible for phosphorylating glucose to glucose-6-phosphate. nih.gov Because glucosamine has a similar structure to glucose, it can compete for the active site of hexokinase. spandidos-publications.com This competition can lead to a reduction in the rate of glycolysis. nih.gov The inhibitory effect of glucosamine on glycolysis is evidenced by the observation that its antiproliferative effects on cancer cells are diminished in the presence of higher glucose concentrations. spandidos-publications.com Furthermore, cancer cell lines with lower expression levels of HKII have shown higher sensitivity to glucosamine. spandidos-publications.com

Table 1: Key Enzymes in D-alpha-Glucosamine Metabolism

| Enzyme | Abbreviation | Function | EC Number |

|---|---|---|---|

| Glucosamine-6-phosphate deaminase 1 | GNPDA1 | Catalyzes the reversible conversion of D-glucosamine-6-phosphate to beta-D-fructose-6-phosphate and ammonium. uniprot.org | 3.5.99.6 uniprot.org |

| Glucosamine-6-phosphate deaminase 2 | GNPDA2 | Catalyzes the reversible conversion of D-glucosamine-6-phosphate to beta-D-fructose-6-phosphate and ammonium. uniprot.org | 3.5.99.6 uniprot.org |

| N-acetylglucosamine-6-phosphate deacetylase | NagA | Catalyzes the deacetylation of N-acetylglucosamine-6-phosphate to glucosamine-6-phosphate. researchgate.net | 3.5.1.25 |

| Hexokinase II | HKII | Phosphorylates glucose and D-glucosamine. spandidos-publications.comnih.gov | 2.7.1.1 |

Table 2: Summary of Metabolic Fates

| Metabolite | Key Enzyme(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|

| D-Glucosamine-6-phosphate | GNPDA1, GNPDA2 | Beta-D-fructose 6-phosphate, Ammonium | Glycolysis / Hexosamine Biosynthesis uniprot.orguniprot.org |

| N-Acetylglucosamine-6-phosphate | NagA | D-Glucosamine-6-phosphate, Acetate | Catabolism to Glycolysis researchgate.net |

| N-Acetylglucosamine-6-phosphate | Phosphoacetylglucosamine mutase, UDP-N-acetylglucosamine pyrophosphorylase | UDP-N-acetylglucosamine | Anabolism (Glycoconjugate Synthesis) mdpi.com |

Enzymatic Glycosylation Reactions Utilizing D-Glucosamine Derivatives

The enzymatic synthesis of complex carbohydrates offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. D-glucosamine and its derivatives are fundamental building blocks in many biologically important glycoconjugates. Enzymes such as glycosyltransferases and transglycosidases are pivotal in catalyzing the formation of glycosidic bonds, utilizing activated D-glucosamine donors to construct a diverse array of oligosaccharides and glycoproteins.

Alpha-Selective Glycosidation Strategies from D-Glucosamine-Derived Donors

The formation of α-glycosidic linkages is a common feature in many biological structures. Enzymatic strategies to achieve α-selective glycosidation from D-glucosamine-derived donors often employ retaining glycosidases or specific glycosyltransferases that proceed with a net retention of the anomeric configuration.

One key strategy involves the use of α-glucosidases in transglycosylation reactions. Under high concentrations of an acceptor molecule, these enzymes can catalyze the transfer of a glucosaminyl moiety from a donor to the acceptor, forming a new α-glucosidic bond. For instance, α-glucosidases belonging to Glycoside Hydrolase (GH) families 13 and 31 are known to catalyze transglucosylation reactions that can produce oligosaccharides with α-(1→4) and α-(1→6) linkages nih.gov. While maltose (B56501) is a common donor, the principle extends to other donors. Research has shown that α-glucosidase from Hallomonas sp. H11 is an efficient enzyme for producing α-glucosides through transglucosylation nih.gov.

Another approach is the use of specific glycosyltransferases that are inherently α-selective. For example, DNA α-glucosyltransferase catalyzes the transfer of an α-D-glucosyl residue from UDP-glucose to a hydroxymethylcytosine residue in DNA, demonstrating the formation of an α-linkage from a nucleotide sugar donor. While the substrate is UDP-glucose, it exemplifies the mechanism of α-selective transfer. Similarly, mannotetraose (B12350835) 2-alpha-N-acetylglucosaminyltransferase is an enzyme that transfers an N-acetyl-D-glucosamine residue from UDP-N-acetyl-D-glucosamine (a D-glucosamine derivative) to a mannotetraose acceptor, forming an α-linkage.

Maltogenic amylase from Thermus sp. (ThMA) has also been utilized in enzymatic transglycosylation to synthesize novel α-glucosidase inhibitors. This enzyme catalyzed the transfer of an acarviosine moiety (which contains a cyclitol and a glucose unit) to an acceptor, forming new α-glycosidic linkages nih.gov. This demonstrates the potential of transglycosylation reactions to create specific α-linkages.

Table 1: Examples of Enzymes in Alpha-Selective Glycosidation

| Enzyme Family/Name | Donor Substrate (Example) | Linkage Formed | Key Finding |

|---|---|---|---|

| α-Glucosidases (GH13, GH31) | Maltose, other α-glucosides | α-(1→4), α-(1→6) | Catalyze transglucosylation under high acceptor concentrations to form new α-linkages. nih.gov |

| Maltogenic Amylase | Acarviosine-glucose | α-linkage | Used in transglycosylation to synthesize novel α-glucosidase inhibitors. nih.gov |

Enzymatic Synthesis of Uridine Diphosphoglucosamine and Uridine Diphosphate N-Acetyllactosamine

The synthesis of activated sugar donors, such as Uridine Diphosphoglucosamine (UDP-Glucosamine) and its derivatives, is a critical step for their use in glycosylation reactions. Multi-enzyme cascade reactions are often employed for the efficient, large-scale production of these vital molecules.

Enzymatic Synthesis of Uridine Diphosphoglucosamine (UDP-Glucosamine) and UDP-N-acetylglucosamine (UDP-GlcNAc)

UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor in the biosynthesis of many glycoconjugates, is synthesized in bacteria from the glycolytic intermediate fructose-6-phosphate through a series of enzymatic reactions nih.govtandfonline.com. The pathway involves the following key enzymes:

Glucosamine-6-phosphate synthase (GlmS): Catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate and glutamine nih.govtandfonline.com.

Phosphoglucosamine mutase (GlmM): Converts glucosamine-6-phosphate to glucosamine-1-phosphate nih.govtandfonline.com.

Glucosamine-1-phosphate N-acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): This bifunctional enzyme first acetylates glucosamine-1-phosphate to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P). Subsequently, it catalyzes the reaction of GlcNAc-1-P with Uridine Triphosphate (UTP) to produce UDP-GlcNAc nih.govtandfonline.com.

In eukaryotes, the pathway is similar but utilizes distinct monofunctional enzymes for the acetylation and uridylation steps researchgate.netnih.govwikipedia.org. The key enzymes in the eukaryotic pathway are GlcN-6-P synthase (GFA1), GlcN-6-P acetyltransferase (GNA1), phosphoacetylglucosamine mutase (AGM1), and UDP-GlcNAc pyrophosphorylase (UAP1) researchgate.net.

For laboratory and industrial-scale synthesis, one-pot enzymatic systems have been developed. For example, UDP-GlcNAc can be synthesized in a single reaction vessel using acetyl coenzyme A synthetase, inorganic pyrophosphatase, and the bifunctional E. coli GlmU protein, achieving high yields in a short time nih.gov.

Table 2: Key Enzymes in the Biosynthesis of UDP-N-acetylglucosamine

| Enzyme | Abbreviation | Function | Pathway |

|---|---|---|---|

| Glucosamine-6-phosphate synthase | GlmS / GFA1 | Converts fructose-6-phosphate to glucosamine-6-phosphate. nih.govresearchgate.net | Bacterial / Eukaryotic |

| Phosphoglucosamine mutase | GlmM | Isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate. nih.govtandfonline.com | Bacterial |

| Glucosamine-1-phosphate N-acetyltransferase / N-acetylglucosamine-1-phosphate uridyltransferase | GlmU | A bifunctional enzyme that acetylates and then uridylates glucosamine-1-phosphate to form UDP-GlcNAc. nih.govtandfonline.com | Bacterial |

| Glucosamine-6-phosphate N-acetyltransferase | GNA1 | Acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate. researchgate.net | Eukaryotic |

| Phosphoacetylglucosamine mutase | AGM1 | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. researchgate.net | Eukaryotic |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1 | Catalyzes the reaction of N-acetylglucosamine-1-phosphate and UTP to form UDP-GlcNAc. researchgate.net | Eukaryotic |

Enzymatic Synthesis of Uridine Diphosphate N-Acetyllactosamine (UDP-LacNAc) and N-Acetyllactosamine (LacNAc)

N-acetyllactosamine (LacNAc) is a disaccharide unit that is a core component of many complex N-glycans. Its synthesis is a key step in the elaboration of these structures. Multi-enzyme systems with in situ regeneration of the required sugar nucleotide donors have been developed for the efficient synthesis of LacNAc.

A common strategy involves a cascade of enzymes, including UDP-Glc pyrophosphorylase, UDP-Glc-4-epimerase, and a galactosyltransferase researchgate.net. In this system, glucose-1-phosphate and UTP are used to generate UDP-glucose, which is then epimerized to UDP-galactose. The galactosyltransferase then transfers galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) to form LacNAc researchgate.netacs.org. The UDP by-product can be recycled back to UTP using a regeneration system, such as one involving polyphosphate kinase (PPK), making the process more cost-effective researchgate.net.

Furthermore, a groundbreaking discovery has shown the direct enzymatic synthesis of Uridine Diphosphate N-acetyllactosamine (UDP-LacNAc). It was found that β-1,4-galactosyltransferase (β4GalT1) from both human and bovine milk can utilize UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) as an acceptor substrate nih.govresearchgate.net. The enzyme transfers galactose from UDP-α-D-galactose to UDP-GlcNAc, forming the nucleotide-activated disaccharide Gal(β1-4)GlcNAc(α1-UDP), or UDP-LacNAc nih.govresearchgate.net. This was the first reported synthesis of a nucleotide-activated disaccharide using a Leloir glycosyltransferase with a nucleotide-activated monosaccharide as the acceptor nih.govresearchgate.net.

Table 3: Multi-Enzyme System for N-Acetyllactosamine Synthesis

| Enzyme | Function |

|---|---|

| UDP-Glc pyrophosphorylase | Synthesizes UDP-glucose from glucose-1-phosphate and UTP. researchgate.net |

| UDP-Glc-4-epimerase | Isomerizes UDP-glucose to UDP-galactose. researchgate.net |

| Galactosyltransferase | Transfers galactose from UDP-galactose to N-acetylglucosamine. researchgate.net |

| Polyphosphate kinase (in regeneration cycle) | Regenerates UTP from UDP. researchgate.net |

Structural Biology and Conformations of D Alpha Glucosamine and Its Derivatives

Anomeric and Ring Conformations of Alpha-D-Glucosamine and N-Acetyl-alpha-D-glucosamine

The pyranose ring of both α-D-Glucosamine and N-Acetyl-alpha-D-glucosamine (α-GlcNAc) is not planar but adopts puckered conformations to minimize steric strain. The most predominant and energetically favored conformation is the 4C1 chair form. acs.orgnih.gov In this arrangement, the large hydroxymethyl (–CH2OH) group and, in the case of α-GlcNAc, the N-acetyl group, occupy equatorial positions, which reduces steric hindrance. acs.org

Intramolecular Hydrogen Bond Networks and Their Influence on Conformational Preferences

The conformational preferences of α-D-Glucosamine and its derivatives are heavily influenced by intricate networks of intramolecular hydrogen bonds. acs.orguva.es These non-covalent interactions occur between the hydroxyl groups, the amino or acetamido group, and the ring oxygen. nih.gov

In α-D-Glucosamine, the hydroxyl groups are situated on the same side of the pyranose ring, which facilitates the formation of a cooperative hydrogen bond network. researchgate.net This cooperativity, where the hydrogen bonds reinforce each other, significantly stabilizes the molecule. researchgate.netnih.gov For instance, two of the most stable conformers of α-D-Glucosamine are stabilized by a chain of four cooperative hydrogen bonds (O4H···O3H···N2H···O1H···O5). researchgate.net

Similarly, in α-GlcNAc, the conformational preferences are controlled by hydrogen bonds formed between the polar groups in the acetamido substituent and the hydroxyl groups. A strong interaction between the hydroxyl group at C3 and the carbonyl oxygen of the acetamido group (O3H···O=C) is a dominant stabilizing factor. acs.orgnih.gov These networks can extend in a counterclockwise direction, creating stable hydrogen bond chains such as O4H··O3H··O7=C and NH··O1H··O5. acs.orgnih.gov The strength and orientation of these hydrogen bond networks are primary drivers of the molecule's conformational landscape. uva.es

Conformational Landscape of N-Acetyl-alpha-D-glucosamine (alpha-GlcNAc)

The conformational landscape of α-GlcNAc is defined by the interplay of its pyranose ring configuration and the rotational flexibility of its exocyclic groups. acs.org

The pyranose ring of α-GlcNAc predominantly adopts the 4C1 chair conformation. acs.orgnih.gov This configuration is energetically favored because it places the bulky N-acetyl group at C2 and the hydroxymethyl group at C5 in equatorial positions, minimizing steric clashes. acs.org While other conformations like the 1C4 chair are possible, quantum mechanics calculations indicate that the 4C1 pucker is significantly lower in energy, by as much as 19.1 kcal mol−1. nih.gov Extensive molecular dynamics simulations have confirmed that while transitions to the 1C4 state can occur, the 4C1 chair is the metastable and overwhelmingly dominant conformer in aqueous solutions. nih.govnih.gov

The flexibility of the hydroxymethyl (–CH2OH) group at the C5 position adds another layer of conformational diversity to α-GlcNAc. acs.org This group can rotate around the C5–C6 bond, leading to three stable staggered rotameric states:

Gauche+ (G+) : The O6–C6–C5–O5 dihedral angle is approximately +60°.

Gauche- (G-) : The O6–C6–C5–O5 dihedral angle is approximately -60°.

Trans (T) : The O6–C6–C5–O5 dihedral angle is approximately 180°. acs.org

The relative populations of these rotamers are influenced by the intramolecular hydrogen bonding network. acs.orgnih.gov For example, the Tg+ conformer shows enhanced stability due to its involvement in a unique cooperative hydrogen bonding network (O6H··O4H··O3H··O7=C), which challenges the typically expected gauche effect. acs.orguva.es

| Rotameric State | Dihedral Angle (O6–C6–C5–O5) | Description |

|---|---|---|

| Gauche+ (G+) | ~ +60° | A staggered conformation of the hydroxymethyl group. |

| Gauche- (G-) | ~ -60° | Another staggered conformation of the hydroxymethyl group. |

| Trans (T) | ~ 180° | A staggered conformation where the O6 and O5 atoms are anti-periplanar. |

Impact of Non-Covalent Interactions on Stereoisomer Selectivity

Non-covalent interactions, particularly intramolecular hydrogen bonds, play a critical role in determining the stereoisomer selectivity and conformational preferences of α-D-Glucosamine. researchgate.net The specific arrangement of hydroxyl and amino groups in the α-anomer allows for the formation of extensive and cooperative hydrogen-bonding networks that are not possible in the β-anomer to the same extent. researchgate.net

Molecular Interactions of D Alpha Glucosamine in Biological Systems

Protein-Ligand Interactions

The interaction of D-alpha-Glucosamine and its derivatives with proteins, particularly enzymes, is a cornerstone of its biological activity. These interactions are characterized by a high degree of specificity, governed by the three-dimensional architecture of the protein's active site.

A classic example of D-alpha-Glucosamine derivative interaction with a hydrolase is the binding of N-acetyl-alpha-D-glucosamine (α-D-NAG) to human lysozyme (B549824). Human lysozyme is an enzyme that plays a role in the innate immune system by catalyzing the hydrolysis of peptidoglycan, a major component of bacterial cell walls.

Crystallographic studies have elucidated the precise binding mode of α-D-NAG within the active site cleft of human lysozyme. The α-D-NAG molecule has been observed to bind across subsites C and D of the enzyme's active site. This binding is stabilized by a combination of forces:

Hydrophobic Interactions: Key amino acid residues such as Val117, Ala126, and Trp127 form hydrophobic contacts with the N-acetyl and glucosamine (B1671600) groups of the ligand.

Hydrogen Bonds: A network of hydrogen bonds involving residues like Asn64, Asn78, Ala126, and Val128 further anchors the α-D-NAG molecule in the active site.

Water Bridges: Water molecules mediate additional hydrogen bonding, contributing to the stability of the complex.

The binding of α-D-NAG induces conformational changes in several amino acid residues within the active site, including Arg80, Tyr81, Val128, and Arg131. This induced fit ensures optimal positioning of the substrate for catalysis. Interestingly, studies have shown that human lysozyme preferentially binds the alpha-anomer of N-acetyl-D-glucosamine over the beta-anomer when a single molecule is interacting with the enzyme.

| Interacting Residue (Human Lysozyme) | Type of Interaction with N-acetyl-alpha-D-glucosamine |

| Val117 | Hydrophobic |

| Ala126 | Hydrophobic, Hydrogen Bond |

| Trp127 | Hydrophobic |

| Asn64 | Hydrogen Bond |

| Asn78 | Hydrogen Bond |

| Val128 | Hydrogen Bond |

The specificity of enzymes for their substrates is a fundamental principle of biochemistry. In the context of D-alpha-Glucosamine, enzymes can exhibit varying degrees of specificity. Some enzymes demonstrate broad specificity, acting on a range of structurally related monosaccharides. For example, hexokinase can phosphorylate not only glucose but also fructose, mannose, and glucosamine youtube.com.

The hydrolysis of chitosan, a polymer of D-glucosamine and N-acetyl-D-glucosamine, into its monomeric units is another example of enzyme specificity. Chitosanases are a class of hydrolases that specifically cleave the β-1,4-glycosidic bonds in chitosan. These can be endo-acting, cleaving internal bonds to produce chitooligosaccharides, or exo-acting, which act on the non-reducing end to release glucosamine or N-acetyl-D-glucosamine monomers nih.gov.

Receptor and Cell Surface Interactions

D-alpha-Glucosamine and its derivatives are integral components of glycoproteins and proteoglycans on the cell surface, which mediate cell-cell and cell-matrix interactions. These interactions are crucial for cellular signaling and tissue homeostasis, particularly in cartilage.

Chondrocytes, the resident cells of cartilage, express a variety of surface receptors that interact with components of the extracellular matrix, many of which contain glucosamine moieties.

CD44: This receptor is a primary receptor for hyaluronic acid (HA), a large glycosaminoglycan composed of repeating disaccharide units of N-acetyl-D-glucosamine and glucuronic acid. The interaction between HA and CD44 is vital for maintaining cartilage integrity and function. CD44 also binds to aggrecan, a major proteoglycan in cartilage, and this interaction is dependent on the chondroitin (B13769445) sulfate (B86663) side chains of aggrecan nih.govresearchgate.net. This demonstrates an indirect but significant interaction involving glucosamine-containing structures.

Toll-like Receptor 4 (TLR4): While direct binding of D-alpha-Glucosamine to TLR4 on chondrocytes is not firmly established, derivatives of glucosamine have been shown to interact with this receptor. N-palmitoyl-D-glucosamine, a lipid derivative, has been shown to directly bind to the MD-2/TLR4 receptor complex, which is involved in the inflammatory response mdpi.commdpi.comnih.gov. Furthermore, synthetic glucosamine-based glycolipids have been developed as TLR4 agonists, indicating that the glucosamine scaffold is recognized by this receptor complex nih.govacs.org.

Intercellular Adhesion Molecule 1 (ICAM-1): Glucosamine has been shown to modulate the expression of ICAM-1 on various cell types, including chondrocytes. Studies have demonstrated that glucosamine treatment can reduce the cytokine-induced expression of ICAM-1 nih.gov. This suggests an interaction with the signaling pathways that regulate ICAM-1 expression, although direct binding to the receptor itself is not the primary mechanism.

The interaction of glucosamine-containing molecules with cell surface receptors triggers a cascade of intracellular signaling events that can modulate chondrocyte function.

Binding to receptors like TLR4 can initiate the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB nih.gov. However, glucosamine has also been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. This can occur through mechanisms such as preventing the nuclear re-localization of the IKKα kinase, a key component in NF-κB activation nih.gov.

Furthermore, glucosamine can influence other signaling pathways in chondrocytes. It has been reported to modulate energy production and metabolic pathways and to reduce oxidative stress nih.gov. By affecting these intricate signaling networks, D-alpha-Glucosamine and its derivatives play a significant role in cartilage homeostasis.

| Receptor | Interacting Molecule (Glucosamine-related) | Cellular Outcome in Chondrocytes |

| CD44 | Hyaluronic Acid, Aggrecan (via Chondroitin Sulfate) | Cell-matrix adhesion, Maintenance of cartilage integrity |

| TLR4 | N-palmitoyl-D-glucosamine, Glucosamine-based agonists | Modulation of inflammatory response |

| ICAM-1 | (Indirect interaction via signaling) | Reduced expression, Modulation of cell adhesion |

Interactions with Other Biomolecules

Beyond its interactions with proteins and receptors, D-alpha-Glucosamine is a fundamental building block for a variety of other essential biomolecules, highlighting its pervasive role in biology.

Polysaccharides: D-alpha-Glucosamine is a key constituent of numerous polysaccharides, most notably glycosaminoglycans (GAGs) nih.govdrugbank.com. GAGs, such as hyaluronic acid, chondroitin sulfate, and keratan (B14152107) sulfate, are long, unbranched polysaccharides that are major components of the extracellular matrix and connective tissues, providing structural support and hydration nih.govdrugbank.com. Chitin (B13524), the second most abundant polysaccharide in nature after cellulose, is a polymer of N-acetyl-D-glucosamine.

Lipids: D-alpha-Glucosamine can be found linked to lipids, forming structures known as saccharolipids. A prominent example is Lipid A, the lipid component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria wikipedia.org. Lipid A typically consists of a disaccharide of glucosamine that is acylated with multiple fatty acid chains wikipedia.org. These molecules are potent activators of the innate immune system through their interaction with the TLR4 receptor complex.

Nucleotides: While direct, stable interactions with nucleic acids are not a primary role of D-alpha-Glucosamine, it does interact with nucleotide-activated sugars in various metabolic pathways. For instance, the formation of UDP-N-acetylglucosamine is a critical step in the biosynthesis of GAGs and glycoproteins.

The multifaceted interactions of D-alpha-Glucosamine underscore its central importance in maintaining the structural integrity and functional capacity of biological systems.

Adduct Formation with Cations (e.g., Na+)

The polyfunctional nature of D-alpha-Glucosamine, with its multiple hydroxyl groups and a primary amine group, makes it an effective chelating agent for various metal cations. The interaction with cations, such as sodium (Na+), is a significant aspect of its chemistry in biological systems.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the thermochemical properties of D-alpha-Glucosamine and its affinity for different metal ions. These studies have quantified the Metal Ion Affinity (MIA), which represents the enthalpy change of the reaction between D-alpha-Glucosamine and a cation in the gas phase. A higher MIA value indicates a stronger interaction.

Research has shown that cations like Na+, lithium (Li+), and potassium (K+) preferentially form bi-dentate chelates with D-Glucosamine. The calculated MIA for Na+ with D-Glucosamine is 51.1 kcal/mol. This indicates a strong and favorable interaction. The formation of these adducts is an exothermic and spontaneous process.

Further computational studies have expanded the understanding of D-Glucosamine's chelating ability to include divalent cations, which generally exhibit even stronger interactions due to their higher charge density. The MIA values for various cations highlight the capacity of D-alpha-Glucosamine to form stable adducts.

| Cation | Metal Ion Affinity (MIA) (kcal/mol) |

|---|---|

| Li+ | 67.6 |

| Na+ | 51.1 |

| K+ | 37.3 |

| Mg2+ | 207.9 |

| Ca2+ | 150.4 |

| Zn2+ | 251.2 |

Reactions with Isothiocyanates in Metabolic Contexts

Isothiocyanates are biologically active compounds derived from the enzymatic hydrolysis of glucosinolates, which are found abundantly in cruciferous vegetables like broccoli, cabbage, and mustard. In metabolic contexts, these isothiocyanates can react with various endogenous nucleophiles. The primary amine group of D-alpha-Glucosamine represents a potential site for such reactions.

Isothiocyanates are characterized by the functional group -N=C=S, which is a potent electrophile. This group readily reacts with nucleophiles, such as the amino groups of amino acids and peptides. The general reaction involves the nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group. This leads to the formation of a thiourea (B124793) derivative.

While direct studies on the reaction between D-alpha-Glucosamine and isothiocyanates in a metabolic context are not extensively documented, the known reactivity of isothiocyanates with primary amines strongly suggests that a similar reaction would occur with the amino group of D-alpha-Glucosamine. This would result in the formation of an N-substituted thiourea derivative of D-alpha-Glucosamine.

In a metabolic setting, isothiocyanates are absorbed and distributed throughout the body, where they can interact with various biomolecules. The reaction with amino acids and proteins is a key part of their biological activity and metabolism. Given that D-alpha-Glucosamine is an endogenous amino sugar, its reaction with dietary isothiocyanates is plausible and would represent a pathway for the formation of glucosamine-isothiocyanate adducts in vivo. These reactions are influenced by factors such as the pH of the surrounding medium, with the rate of reaction generally increasing with pH.

D Alpha Glucosamine in Glycoconjugate Biosynthesis and Function

Precursor Role in Glycosaminoglycans (GAGs)

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. plos.org D-glucosamine is an essential precursor for the biosynthesis of GAGs, which are primary components of proteoglycans. goodliferx.comgoodliferx.comnih.gov Proteoglycans and their associated GAG chains are vital for the structure and function of connective tissues, providing properties like resilience, lubrication, and shock absorption. goodliferx.comgoodliferx.com

D-glucosamine is a necessary component for the synthesis of several key GAGs, including heparan sulfate (B86663) and hyaluronan (also known as hyaluronic acid). nih.govnih.gov

Heparan Sulfate (HS): This GAG is composed of repeating disaccharide units, most commonly N-acetylglucosamine linked to either glucuronic acid or iduronic acid. plos.orgresearchgate.net The biosynthesis of the heparan sulfate chain is initiated by the addition of an N-acetylglucosamine (GlcNAc) residue to a core tetrasaccharide linked to a protein. researchgate.net This GlcNAc is derived from D-glucosamine through the hexosamine biosynthetic pathway. The polymer is then elongated by the alternating addition of glucuronic acid and N-acetyl-D-glucosamine residues.

Hyaluronan (HA): This non-sulfated GAG is also composed of repeating disaccharides of N-acetylglucosamine and glucuronic acid. researchgate.net As a direct precursor for the GlcNAc units, D-glucosamine is fundamental to the formation of the long hyaluronan polymers that are crucial components of the extracellular matrix, synovial fluid, and other tissues. nih.gov

| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit Involving Glucosamine (B1671600) Derivative | Primary Function |

|---|---|---|

| Heparan Sulfate | N-acetyl-D-glucosamine and Glucuronic/Iduronic Acid | Component of the cell surface and extracellular matrix; involved in cell signaling. plos.org |

| Hyaluronan | N-acetyl-D-glucosamine and Glucuronic Acid | Structural component of extracellular matrix, lubrication of joints. nih.govresearchgate.net |

While the biosynthesis of heparan sulfate involves N-acetylglucosamine, its degradation requires a specific enzymatic step involving a terminal alpha-D-glucosamine residue. The breakdown of heparan sulfate occurs within lysosomes, cellular organelles responsible for recycling macromolecules. medlineplus.gov

Heparan-alpha-glucosaminide N-acetyltransferase (HGSNAT) is an integral lysosomal membrane enzyme that plays a crucial role in this degradation pathway. plos.org It catalyzes the transfer of an acetyl group from cytosolic acetyl-CoA to the terminal non-reducing alpha-D-glucosamine residue of heparan sulfate fragments within the lysosome. elifesciences.orgelifesciences.orgnih.gov This N-acetylation reaction is essential for the subsequent steps of heparan sulfate catabolism, preparing the GAG for further breakdown by other lysosomal enzymes. medlineplus.govelifesciences.org HGSNAT is unique as it catalyzes a biosynthetic reaction (acetylation) within the typically degradative environment of the lysosome. elifesciences.orgnih.gov A deficiency in HGSNAT function leads to the accumulation of undegraded heparan sulfate in lysosomes, causing the neurodegenerative lysosomal storage disorder Mucopolysaccharidosis type IIIC (MPS IIIC). plos.orgbiorxiv.org

| Enzyme | Gene | Location | Function | Associated Disorder |

|---|---|---|---|---|

| Heparan-alpha-glucosaminide N-acetyltransferase (HGSNAT) | HGSNAT | Lysosomal Membrane | Catalyzes the N-acetylation of terminal α-D-glucosamine on heparan sulfate for its degradation. medlineplus.govelifesciences.org | Mucopolysaccharidosis IIIC (MPS IIIC) biorxiv.org |

Contribution to Glycoproteins and Glycolipids

D-alpha-Glucosamine, via its conversion to N-acetylglucosamine (GlcNAc), is a fundamental constituent of the glycan portions of glycoproteins and glycolipids. These molecules are essential for a multitude of cellular functions, including protein folding, cell-cell recognition, and immune responses. creative-proteomics.com

Glycosylation is the process of attaching carbohydrate chains (glycans) to proteins. The two major types of glycosylation are N-linked and O-linked.

N-Glycans: In N-linked glycosylation, a complex oligosaccharide is attached to the nitrogen atom of an asparagine residue within a specific amino acid sequence of a protein. wikipedia.org This process begins in the endoplasmic reticulum with the transfer of a pre-assembled precursor oligosaccharide that contains multiple N-acetylglucosamine units. wikipedia.orgnih.gov

O-Glycans: In O-linked glycosylation, glycans are attached to the hydroxyl group of serine or threonine residues. wikipedia.org While the initial sugar is often N-acetylgalactosamine, N-acetylglucosamine is also a key component in the elongation of these glycan chains. youtube.com

In both pathways, the N-acetylglucosamine units are derived from D-glucosamine, highlighting its central role in the synthesis of the vast majority of glycoproteins. nih.govfoodandnutritionresearch.net

A specialized class of glycolipids, known as glycosylphosphatidylinositol (GPI) anchors, serves to attach proteins to the cell surface membrane. tandfonline.com The biosynthesis of GPI anchors is a multi-step process that occurs in the endoplasmic reticulum. nih.gov

A unique and defining feature of the conserved GPI core structure is the presence of a non-N-acetylated alpha-D-glucosamine residue linked directly to a myo-inositol head group of a phosphatidylinositol lipid (GlcNα1-6myo-inositol). nih.govnih.govfrontiersin.org The synthesis begins with the transfer of N-acetylglucosamine from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI. nih.govfrontiersin.org In a crucial subsequent step, this GlcNAc-PI is de-N-acetylated by the enzyme PIG-L to yield GlcN-PI. nih.gov This deacetylated glucosamine residue is a hallmark of the GPI anchor and is essential for the proper assembly and function of hundreds of different GPI-anchored proteins. nih.gov

O-Linked N-Acetylglucosamine (O-GlcNAcylation) Modifications

Distinct from the complex O-glycans found on secreted and membrane-bound proteins, O-GlcNAcylation is a dynamic and reversible post-translational modification. It involves the attachment of a single N-acetylglucosamine (GlcNAc) molecule to the serine and threonine residues of a wide range of nuclear and cytoplasmic proteins. nih.govwikipedia.org

This modification is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. wikipedia.org The substrate for OGT is UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway for which D-glucosamine is a key precursor. wikipedia.orgbiologists.com Because the levels of UDP-GlcNAc fluctuate with the availability of glucose, amino acids, and fatty acids, O-GlcNAcylation is considered a critical cellular nutrient sensor. wikipedia.org It plays a regulatory role analogous to phosphorylation and is involved in numerous cellular processes, including transcription, signaling, and cell survival. nih.govwikipedia.org

Regulation by O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA)

The dynamic and reversible post-translational modification of proteins with a single N-acetylglucosamine (GlcNAc) moiety on serine or threonine residues, known as O-GlcNAcylation, is a critical regulatory mechanism in numerous cellular processes. This process is tightly controlled by the coordinated action of two highly conserved enzymes: O-GlcNAc Transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it. nih.govnih.govfrontiersin.org The substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. nih.govroyalsocietypublishing.orgresearchgate.net This positions O-GlcNAcylation as a key nutrient sensor, directly linking cellular metabolic status to the regulation of protein function. royalsocietypublishing.orgresearchgate.net

OGT's substrate specificity is not determined by a simple consensus sequence but rather by a combination of factors, including the structure of its tetratricopeptide repeat (TPR) domain, which is involved in substrate recognition, and its interaction with various binding partners that can target the enzyme to specific substrates. nih.govroyalsocietypublishing.orgresearchgate.net Similarly, OGA's activity and substrate recognition are also regulated, although the mechanisms are less understood. nih.gov

The interplay between OGT and OGA ensures that O-GlcNAcylation is a highly dynamic modification, capable of rapidly responding to cellular signals and environmental cues. This dynamic nature is crucial for its role in regulating a vast array of cellular functions.

Impact on Protein Function and Cellular Processes via Post-Translational Modification

O-GlcNAcylation profoundly impacts protein function and thereby influences a wide range of cellular processes. This modification can alter a protein's activity, stability, subcellular localization, and its interactions with other proteins. nih.govfrontiersin.orgnih.gov The functional consequences of O-GlcNAcylation are often intertwined with other post-translational modifications, most notably phosphorylation, in a complex regulatory interplay. nih.govnih.govpnas.org

Regulation of Transcription and Epigenetics:

A significant portion of O-GlcNAc-modified proteins are involved in transcriptional regulation. nih.gov Transcription factors such as p53, c-myc, and NF-κB are all subject to O-GlcNAcylation, which can modulate their stability, DNA binding affinity, and transcriptional activity. nih.gov For example, O-GlcNAcylation of the tumor suppressor p53 has been shown to influence its stability and transcriptional output. OGT also interacts with histone modifying complexes and can directly modify histones, indicating a role for O-GlcNAcylation in epigenetic regulation and chromatin remodeling. nih.govmdpi.com

Control of Cell Cycle Progression:

O-GlcNAcylation plays a critical role in the regulation of the cell cycle. nih.govfrontiersin.orgresearchgate.net Key cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs), are modified by O-GlcNAc. This modification can influence their stability and activity, thereby affecting progression through different phases of the cell cycle. nih.govfrontiersin.org For instance, O-GlcNAcylation of cyclin D can enhance its stability by inhibiting its degradation. nih.gov The dynamic cycling of O-GlcNAc is essential for proper mitotic progression, and disruptions in this process can lead to cell cycle arrest and defects in cell division. nih.govfrontiersin.org

Modulation of Signal Transduction Pathways:

O-GlcNAcylation is a key regulator of various signal transduction pathways, including those involved in growth factor response and stress signaling. frontiersin.orgresearchgate.netnih.gov Components of major signaling cascades, such as the PI3K/Akt/mTOR pathway, are O-GlcNAcylated, which can fine-tune the cellular response to external stimuli. nih.gov The modification can either enhance or inhibit signaling, depending on the specific protein and the site of modification.

Impact on Protein Stability and Degradation:

O-GlcNAcylation can influence protein stability by modulating the ubiquitin-proteasome system. umn.edunih.gov The modification can either protect proteins from degradation or mark them for destruction by affecting their ubiquitination status. nih.gov This provides a mechanism for the cell to rapidly alter the levels of specific proteins in response to changing conditions.

Crosstalk with Phosphorylation:

One of the most significant aspects of O-GlcNAcylation is its extensive crosstalk with phosphorylation. nih.govnih.govpnas.orgpnas.org O-GlcNAc and phosphate (B84403) can compete for the same or adjacent serine/threonine residues on a protein, creating a "yin-yang" relationship where one modification can preclude the other. nih.govnih.gov In other instances, O-GlcNAcylation at one site can influence phosphorylation at a nearby site, and vice versa. pnas.org This intricate interplay allows for a highly nuanced and integrated regulation of protein function in response to both nutritional status and signaling cues.

Interactive Data Tables

Table 1: Examples of O-GlcNAcylated Proteins and their Functional Consequences

| Protein | Cellular Process | Functional Impact of O-GlcNAcylation |

| p53 | Transcription, Cell Cycle | Modulates protein stability and transcriptional activity. nih.gov |

| c-myc | Transcription, Cell Proliferation | Affects protein stability and transcriptional function. nih.gov |

| NF-κB | Transcription, Inflammation | Influences nuclear translocation and transcriptional activity. nih.gov |

| Cyclin D | Cell Cycle | Increases protein stability by inhibiting degradation. nih.gov |

| CDK1 | Cell Cycle | O-GlcNAcylation can modulate its kinase activity. frontiersin.orgyoutube.com |

| PFK1 | Metabolism | O-GlcNAcylation can inhibit its enzymatic activity. royalsocietypublishing.org |

| Akt | Signal Transduction | O-GlcNAcylation can affect its phosphorylation and activation. royalsocietypublishing.orgresearchgate.net |

| Tau | Neuronal Function | Hyper-O-GlcNAcylation can be protective against hyperphosphorylation. |

Regulatory Mechanisms and Cellular Responses Mediated by D Alpha Glucosamine

Modulation of Gene Expression

D-alpha-Glucosamine (GlcN) and its derivatives are known to exert significant influence on cellular activities through the modulation of gene expression. These effects are particularly notable in the context of tissue growth and inflammatory responses. The compound can alter the transcription of various genes, leading to downstream effects on cellular function and phenotype. This section explores the specific regulatory actions of D-alpha-glucosamine on gene transcription, focusing on its role in growth factor signaling and its impact on the expression of factors involved in cartilage metabolism.

Transforming Growth Factor-alpha (TGF-α) is a crucial regulator of cell growth and proliferation, and its gene transcription is influenced by various signaling molecules. Research has indicated that the metabolism of glucose to glucosamine (B1671600) is a critical component of TGF-α gene transcription stimulation by glucose. nih.gov The enzyme L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT) plays a pivotal role in this pathway by converting fructose-6-phosphate (B1210287) to glucosamine-6-phosphate.

Studies have shown that while both epidermal growth factor (EGF) and glucose can regulate TGF-α gene transcription, their mechanisms involving glucosamine synthesis differ. The stimulation of TGF-α expression by glucose is dependent on GFAT activity, and this can be inhibited by blocking the enzyme. nih.gov In contrast, EGF-induced stimulation of TGF-α transcription does not require GFAT activity, even though EGF can lead to an accumulation of GFAT mRNA over a longer period. nih.gov This suggests that the glucosamine synthesis pathway is a specific signaling route for glucose-mediated regulation of TGF-α gene expression.

| Factor | Effect on TGF-alpha Gene Transcription | Role of Glucosamine Synthesis (via GFAT) |

| Glucose | Stimulatory | Essential |

| Epidermal Growth Factor (EGF) | Stimulatory | Not required for initial transcription increase |

In the context of cartilage health, D-alpha-glucosamine has demonstrated significant effects on the gene expression of pro-catabolic and pro-inflammatory factors in chondrocytes, the primary cells in cartilage tissue. These factors, when overexpressed, contribute to the degradation of the extracellular matrix, a hallmark of conditions like osteoarthritis.

Research has shown that glucosamine can suppress the expression of several key enzymes involved in cartilage breakdown. researchgate.netnih.gov Specifically, it has been observed to down-regulate the gene expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, which are responsible for degrading collagen and other matrix components. researchgate.netnih.gov Additionally, glucosamine can inhibit the expression of aggrecanases, like aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), which cleave aggrecan, a major proteoglycan in cartilage. researchgate.netavma.org

The inhibitory effects of glucosamine on these pro-catabolic genes are often observed in the presence of inflammatory stimuli, such as interleukin-1 beta (IL-1β), a pro-inflammatory cytokine that promotes cartilage degradation. nih.govavma.org Glucosamine has been shown to counteract the IL-1β-induced upregulation of MMP and aggrecanase gene expression. nih.govavma.org This suggests that glucosamine's chondroprotective effects may be partly due to its ability to interfere with inflammatory signaling pathways that lead to the expression of cartilage-degrading enzymes. nih.gov

| Gene/Factor | Effect of D-alpha-Glucosamine on Expression in Chondrocytes | Context/Stimulus |

| MMP-1 | Down-regulation | IL-1β induced |

| MMP-3 | Down-regulation | Basal and IL-1β induced |

| MMP-13 | Down-regulation | IL-1β induced |

| Aggrecanase-1 (ADAMTS-4) | Down-regulation | Basal and IL-1β induced |

| Aggrecanase-2 (ADAMTS-5) | Down-regulation | IL-1β induced |

Metabolic Flux Control and Signaling Crossroads

Influence on Energy Production Pathways

Studies have demonstrated that D-GlcN can lead to a reduction in lactate (B86563) production, a key end-product of glycolysis. nih.gov This is achieved through the inhibition of crucial glycolytic enzymes. Research on bovine retina has shown that D-Glucosamine can inhibit glyceraldehyde-3-phosphate dehydrogenase and lactate dehydrogenase. nih.gov The phosphorylation of glucosamine to glucosamine-6-phosphate consumes ATP; when this is not matched by sufficient ATP resynthesis through glycolysis, it can lead to a fall in the cellular adenine (B156593) nucleotide content. nih.gov

Furthermore, D-GlcN has been observed to mimic the effects of a low-carbohydrate diet. This can lead to the activation of AMP-activated protein kinase (AMPK) and an increase in mitochondrial biogenesis. nih.gov In line with this, some studies have reported increased mitochondrial respiration following the addition of D-GlcN. nih.gov Interestingly, the impact of D-GlcN on substrate oxidation can vary. In cardiac muscle, for example, D-glucosamine was found to decrease both pyruvate (B1213749) and lactate oxidation while simultaneously increasing the oxidation of fatty acids like palmitate. researchgate.net This suggests a shift in energy substrate preference away from carbohydrates.

A proteomic study on human chondrocytes revealed that glucosamine sulfate (B86663) alters the expression of proteins involved in energy production and metabolic pathways. nih.gov This indicates a broad impact on the cellular metabolic machinery beyond simple glycolytic inhibition.

Potential for Modulating Cellular Proliferation and Cell Cycle Progression

D-alpha-Glucosamine has demonstrated significant potential in modulating cellular proliferation and the cell cycle, with much of the research focused on cancer cell lines. researchgate.netfrontiersin.org A recurring finding is that D-GlcN can inhibit the proliferation of various cancer cells, including those of the prostate, breast, and kidney, often in a dose-dependent manner. nih.govnih.gov

The primary mechanism for this anti-proliferative effect is the induction of cell cycle arrest. nih.govresearchgate.net Numerous studies have reported that treatment with D-GlcN causes cells to accumulate in the G0/G1 phase of the cell cycle. nih.gov This arrest prevents cells from proceeding to the S phase, where DNA replication occurs, thus halting proliferation.

The modulation of cell cycle progression by D-GlcN is linked to its influence on key regulatory proteins. Research has shown that D-GlcN can down-regulate the expression of G1/S phase transition regulators, such as Cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6. nih.govnih.gov Concurrently, it can up-regulate the expression of cell cycle inhibitors, including p21 and p53. nih.govnih.gov

| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 786-O Cells | |||

| Control (0 mM) | 55.1% | 35.2% | 9.7% |

| 1 mM Glucosamine | 60.3% | 30.1% | 9.6% |

| 5 mM Glucosamine | 65.4% | 25.8% | 8.8% |

| 10 mM Glucosamine | 72.1% | 19.5% | 8.4% |

| Caki-1 Cells | |||

| Control (0 mM) | 58.9% | 32.1% | 9.0% |

| 1 mM Glucosamine | 63.2% | 28.5% | 8.3% |

| 5 mM Glucosamine | 68.7% | 23.4% | 7.9% |

| 10 mM Glucosamine | 75.3% | 17.6% | 7.1% |

| Data adapted from studies on the effect of D-Glucosamine on renal cancer cell lines, showing a dose-dependent increase in the G0/G1 cell population. nih.gov |

In non-cancerous cells, such as chondrocytes, D-Glucosamine has been shown to promote proliferation, which is essential for cartilage health. nih.gov This effect is also mediated through cell cycle progression, specifically by reducing the percentage of cells in the G0/G1 phase and increasing the percentage in the S phase, alongside the upregulation of Cyclin D1, CDK4, and CDK6. nih.gov

Advanced Analytical Methodologies for D Alpha Glucosamine and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of D-alpha-Glucosamine, enabling its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography is the most prevalent technique, though other methods like capillary isotachophoresis offer alternative approaches.

Capillary Isotachophoresis for Glucosamine (B1671600) Analysis

Capillary isotachophoresis (cITP) presents an alternative to HPLC for the analysis of glucosamine in dietary supplements. agriculturejournals.czresearchgate.net This technique separates ions based on their electrophoretic mobility in a discontinuous electrolyte system. For the cationic analysis of glucosamine, a leading electrolyte consisting of 10mM NH4OH and 20mM acetic acid can be utilized. agriculturejournals.czresearchgate.net A solution of 10mM citric acid serves as the terminating electrolyte. agriculturejournals.czresearchgate.net Detection in cITP is typically achieved using conductivity and UV detectors. agriculturejournals.czresearchgate.net The method has demonstrated good linearity, accuracy, and repeatability for the routine analysis of glucosamine. agriculturejournals.czresearchgate.net

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the intricate structural details and conformational dynamics of D-alpha-Glucosamine. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and microwave spectroscopy each provide unique insights into the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Identification and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and behavior of D-glucosamine in solution. 1H NMR is particularly useful for investigating the equilibrium between the α- and β-anomers of glucosamine. researchgate.net The anomeric protons of the α- and β-forms have distinct chemical shifts, allowing for their differentiation and quantification. researchgate.net Studies have shown that the major anomer for non-protonated, neutral D-glucosamine is the β-form, while the α-anomer is dominant for the protonated, cationic form. researchgate.net

NMR is also employed to study the interactions between glucosamine and other molecules, such as proteins. nih.gov By observing changes in chemical shifts and relaxation times, information about the binding sites and conformational changes upon interaction can be obtained. nih.gov For more detailed structural analysis, solid-state 17O NMR has been used to characterize the hydroxyl groups, which are critical for conformational dynamics and intermolecular interactions. researchgate.net

Mass Spectrometry, including Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), for Derivative Characterization and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC, is a highly sensitive and selective method for the analysis of glucosamine and its derivatives. ddtjournal.com Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like glucosamine. ddtjournal.com

Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. In positive ion ESI-MS/MS, the protonated glucosamine molecule ([M+H]+) typically fragments to produce characteristic product ions. researchgate.net For example, collision-induced dissociation (CID) of the precursor ion at m/z 180 can lead to product ions at m/z 72 and m/z 84. researchgate.net This fragmentation pattern can be used for highly selective and sensitive quantification using multiple reaction monitoring (MRM). researchgate.net

ESI-MS/MS has also been used to study the fragmentation of more complex structures, such as cyclic N-substituted oligo-β-(1→6)-D-glucosamines. mdpi.com The primary fragmentation pathway for these molecules involves the cleavage of the glycosidic bonds within the cycle. mdpi.com

Broadband Chirped Pulse Fourier Transform Microwave Spectroscopy for Gas-Phase Conformational Studies

Broadband Chirped Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra and structure of molecules in the gas phase. hmc.edusandia.gov This method provides precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure. purdue.edu

In CP-FTMW spectroscopy, a short, broadband microwave pulse (a "chirp") is used to excite a wide range of rotational transitions simultaneously. nih.govmit.edu The subsequent free induction decay (FID) is recorded and Fourier transformed to obtain the rotational spectrum. hmc.edu By analyzing the frequencies of the rotational transitions, it is possible to determine the rotational constants and, from these, the precise geometry of the different conformers of a molecule present in the gas phase. This technique is particularly valuable for identifying the most stable conformations of flexible molecules like D-alpha-Glucosamine and understanding the intramolecular forces that govern their structure.

X-ray Crystallography for Structural Elucidation of D-alpha-Glucosamine-Protein Complexes